REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1.[CH2:13]1[O:23][C:16]2([CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]2)[O:15][CH2:14]1.O>C1COCC1>[N:9]1[CH:8]=[C:7]([C:19]2([OH:22])[CH2:20][CH2:21][C:16]3([O:23][CH2:13][CH2:14][O:15]3)[CH2:17][CH2:18]2)[CH:12]=[N:11][CH:10]=1
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Name
|
|
Quantity
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4.32 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
1 g
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Type
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reactant
|
Smiles
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BrC=1C=NC=NC1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.982 g
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Type
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reactant
|
Smiles
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C1COC2(CCC(CC2)=O)O1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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Quantity
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5 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring under N2
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After being stirred at −78° C. for 1 h
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Duration
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1 h
|
Type
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STIRRING
|
Details
|
stirred for 4 h at −78° C
|
Duration
|
4 h
|
Type
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EXTRACTION
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Details
|
extracted
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
chromatographed
|
Name
|
|
Type
|
product
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Smiles
|
N1=CN=CC(=C1)C1(CCC2(OCCO2)CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 12.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |